4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol
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Overview
Description
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol typically involves the condensation reaction between 4-aminophenol and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques like column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Acetylated products.
Scientific Research Applications
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the imine group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can disrupt cellular processes and contribute to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 8(E)-4-[{2-(2,4-dinitrophenyl)hydrazono}benzene-1,3-diol]
Uniqueness
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which contribute to its diverse reactivity and potential applications. Its ability to form stable coordination complexes with metal ions further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-[(4-anilinophenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H16N2O2/c22-18-11-6-14(19(23)12-18)13-20-15-7-9-17(10-8-15)21-16-4-2-1-3-5-16/h1-13,21-23H |
InChI Key |
ZNOHUXQXCKUCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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